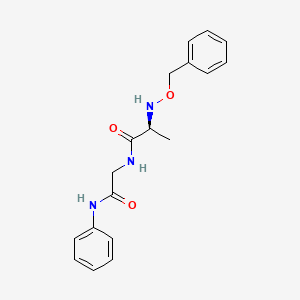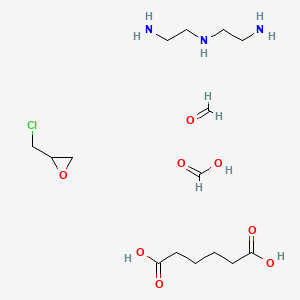
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid” is a complex polymer formed from the reaction of hexanedioic acid with N’-(2-aminoethyl)ethane-1,2-diamine, 2-(chloromethyl)oxirane, formaldehyde, and formic acid . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Reaction of Hexanedioic Acid with N’-(2-aminoethyl)ethane-1,2-diamine: This step forms a polymer through a condensation reaction, where water is eliminated.
Addition of 2-(chloromethyl)oxirane: This step involves the reaction of the polymer with 2-(chloromethyl)oxirane, which introduces epoxy groups into the polymer chain.
Incorporation of Formaldehyde and Formic Acid: Formaldehyde and formic acid are added to the reaction mixture, leading to further polymerization and cross-linking.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Reduction: Alcohol derivatives of the polymer.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties
Mechanism of Action
The compound exerts its effects through several mechanisms:
Cross-Linking: The epoxy groups react with amino groups to form strong covalent bonds, leading to the formation of a cross-linked network.
Polymerization: The presence of multiple reactive sites allows for extensive polymerization, resulting in high molecular weight polymers.
Interaction with Biological Molecules: The amino and epoxy groups can interact with proteins and other biological molecules, making it useful in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the epoxy and formyl groups.
Triethylenetetramine: Contains additional amino groups but does not have the same polymerization properties.
Adipic Acid Polymers: Similar backbone but different functional groups and cross-linking capabilities
Uniqueness
The uniqueness of this compound lies in its combination of amino, epoxy, and formyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form highly cross-linked polymers with unique mechanical and chemical properties sets it apart from other similar compounds .
Properties
CAS No. |
76649-45-1 |
|---|---|
Molecular Formula |
C15H32ClN3O8 |
Molecular Weight |
417.88 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.CH2O/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;1-2/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H2 |
InChI Key |
FAAOVYMRYFPEMK-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O |
Related CAS |
76649-45-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


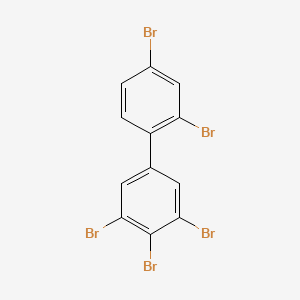
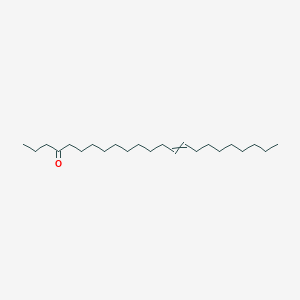

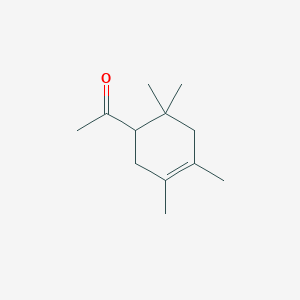

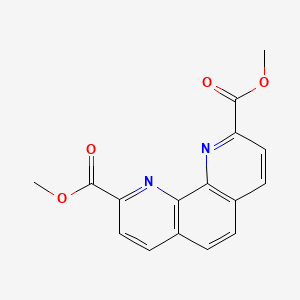
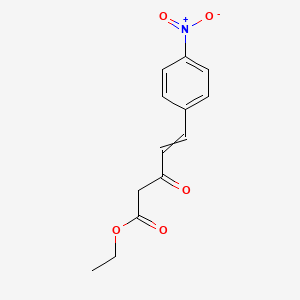
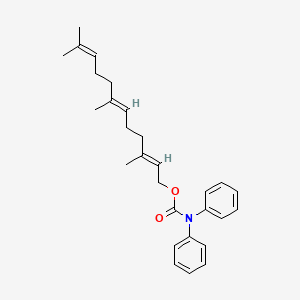
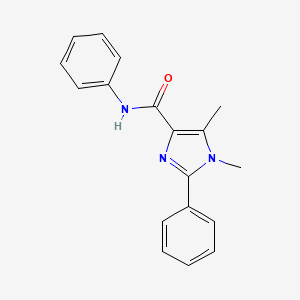

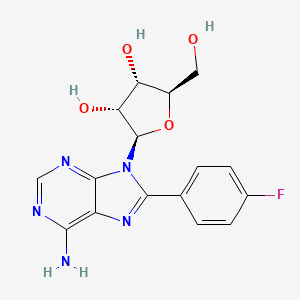
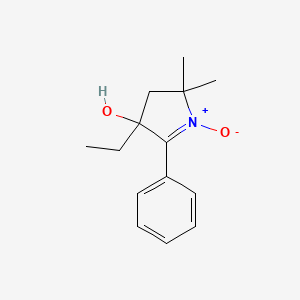
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
